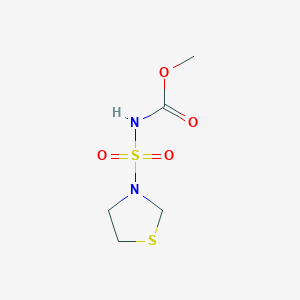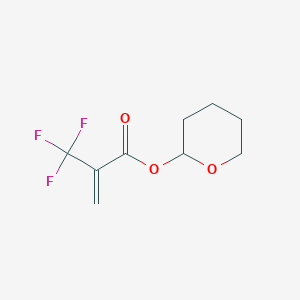
Oxan-2-yl 2-(trifluoromethyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxan-2-yl 2-(trifluoromethyl)prop-2-enoate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of an oxan-2-yl group and a trifluoromethyl group attached to a prop-2-enoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxan-2-yl 2-(trifluoromethyl)prop-2-enoate typically involves the esterification of 2-(trifluoromethyl)acrylic acid with oxan-2-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxan-2-yl 2-(trifluoromethyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Oxan-2-yl 2-(trifluoromethyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of oxan-2-yl 2-(trifluoromethyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The pathways involved may include enzyme inhibition or activation, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Oxan-2-yl prop-2-enoate: Similar in structure but lacks the trifluoromethyl group.
Propan-2-yl 3-oxo-2-(trifluoromethyl)prop-2-enoate: Contains a similar trifluoromethyl group but differs in the ester moiety.
Uniqueness
Oxan-2-yl 2-(trifluoromethyl)prop-2-enoate is unique due to the presence of both the oxan-2-yl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
629648-96-0 |
|---|---|
Molecular Formula |
C9H11F3O3 |
Molecular Weight |
224.18 g/mol |
IUPAC Name |
oxan-2-yl 2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C9H11F3O3/c1-6(9(10,11)12)8(13)15-7-4-2-3-5-14-7/h7H,1-5H2 |
InChI Key |
FOZAFEQQSKRSDT-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)OC1CCCCO1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine](/img/structure/B14224067.png)
![Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B14224068.png)

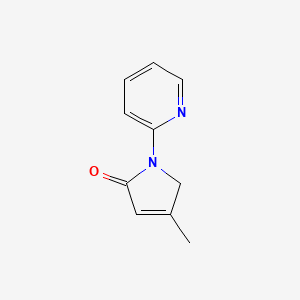
![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14224082.png)
![2,7-Dibromo-3,6-dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14224086.png)
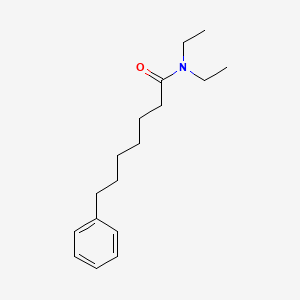
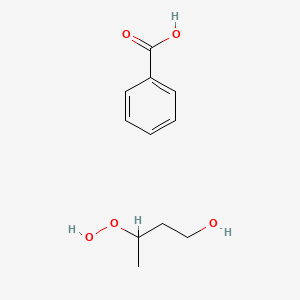
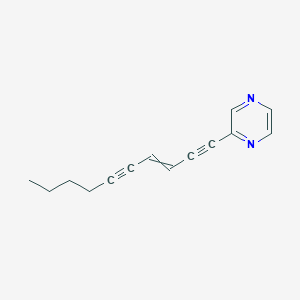
![4-{[2,6-Difluoro-4-(pent-4-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14224100.png)
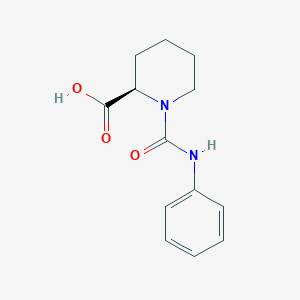
![Aziridine, 2-(1-methylethylidene)-1-[(1S)-1-phenylethyl]-](/img/structure/B14224108.png)
